N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide
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Overview
Description
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a butyl group, and a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl bromide and a suitable base, such as potassium carbonate.
Formation of the Methoxyacetamide Moiety: The methoxyacetamide group can be introduced through an amidation reaction using methoxyacetic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted methoxyacetamide derivatives.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxyacetamide can be compared with other quinoline derivatives, such as:
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4-trimethoxybenzamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
- N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzamide
These compounds share a similar quinoline core but differ in the substituents attached to the core, which can significantly influence their chemical and biological properties. The uniqueness of this compound lies in its specific methoxyacetamide moiety, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-4-9-18-14-7-6-13(17-15(19)11-21-2)10-12(14)5-8-16(18)20/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUJBNWMCMZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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